molecular formula C12H14ClNO2 B13676540 N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide

N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide

Cat. No.: B13676540
M. Wt: 239.70 g/mol
InChI Key: SDXCMFZXOKHNPU-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide is an acetamide derivative featuring a para-chloro substituent, an ortho-hydroxy group, and a meta-1-methylcyclopropyl group on the phenyl ring. The rigid 1-methylcyclopropyl group may enhance metabolic stability, while the hydroxy and chloro groups influence electronic properties and solubility.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

N-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide

InChI

InChI=1S/C12H14ClNO2/c1-7(15)14-10-5-8(12(2)3-4-12)9(13)6-11(10)16/h5-6,16H,3-4H2,1-2H3,(H,14,15)

InChI Key

SDXCMFZXOKHNPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C2(CC2)C)Cl)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound consists of a phenyl ring substituted at the 4-position with chlorine, at the 2-position with a hydroxyl group, and at the 5-position with a 1-methylcyclopropyl group, linked through an amide bond to an acetamide moiety. The synthesis typically involves:

  • Introduction of the 1-methylcyclopropyl substituent onto the aromatic ring.
  • Selective chlorination at the 4-position.
  • Hydroxylation at the 2-position.
  • Formation of the acetamide group via acylation of the corresponding aniline or phenol derivative.

Stepwise Synthetic Approach

Step 1: Preparation of the substituted phenyl precursor

  • Starting from a suitably substituted phenol or aniline, the 1-methylcyclopropyl group can be introduced via Friedel-Crafts alkylation using 1-methylcyclopropyl halide or via transition metal-catalyzed cross-coupling reactions such as Suzuki or Negishi coupling if a suitable cyclopropyl boronic acid or zinc reagent is available.
  • The hydroxyl group at the 2-position may be introduced by direct hydroxylation or by using a protected phenol that is deprotected later.
  • Chlorination at the 4-position can be achieved using selective electrophilic aromatic substitution with reagents such as N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination.

Step 2: Formation of the acetamide

  • The amino group (if starting from an aniline derivative) is reacted with acetic anhydride or acetyl chloride to form the acetamide.
  • If the starting material is a phenol, conversion to the corresponding aniline via nitration, reduction, and then acylation may be necessary.

Representative Synthetic Route (Inferred)

Step Reaction Type Reagents/Conditions Outcome
1 Friedel-Crafts alkylation 1-methylcyclopropyl chloride, AlCl3 Introduction of 1-methylcyclopropyl group at 5-position on phenol
2 Electrophilic aromatic chlorination N-chlorosuccinimide (NCS), solvent (e.g., CCl4), light or heat Chlorination at 4-position of phenol ring
3 Protection/Deprotection (if needed) TBD Hydroxyl group protection/deprotection at 2-position
4 Nitration and reduction (if starting from phenol) HNO3/H2SO4 for nitration; Sn/HCl or catalytic hydrogenation for reduction Conversion of phenol to aniline derivative
5 Acetylation Acetic anhydride, pyridine or base Formation of N-acetyl derivative (acetamide)

Chemical Reactions Analysis

N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydroxyl and chloro groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Safety Profile
Target Compound C₁₂H₁₃ClNO₂ ~238.45 Cl, OH, 1-methylcyclopropyl N/A Not reported
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide C₁₇H₁₇Cl₂N₅O₄ 426.25 Diazenyl, Cl, NO₂, hydroxypropylamino 3.7 H317 (skin sensitization)
2-((5-((2-chlorophenyl)...)acetamide (CPA) C₂₉H₂₅ClN₄O₂S₂ ~605.15 Thieno-pyridine, oxadiazole, thioether N/A Not reported
Acetamide,N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclopropylamino)-N-methyl-,hydrochloride C₁₉H₁₈Cl₂N₂O₂·HCl 424.74 Chlorobenzoyl, cyclopropylamino, N-methyl N/A Not reported
2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide (CAS 874594-87-3) C₁₄H₁₇ClN₂O₂ 296.75 Cl, cyclopropyl, methoxybenzyl N/A Not reported

Key Observations :

  • Substituent Complexity : The target compound has fewer bulky groups compared to ’s diazenyl-containing analog, which may improve membrane permeability.
  • LogP Trends : The diazenyl analog (XLogP3 = 3.7 ) is more hydrophobic than the target compound (estimated lower XLogP due to hydroxy group).
  • Molecular Weight : The target is significantly smaller (~238 g/mol) than CPA (~605 g/mol ), which could favor oral bioavailability.

Electronic and Spectral Properties

  • CPA (): Theoretical studies using HOMO-LUMO and MESP analyses suggest electron-withdrawing groups (e.g., oxadiazole, thieno-pyridine) lower the HOMO-LUMO gap, enhancing reactivity .

Biological Activity

N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide, with the CAS number 2378259-31-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C12H14ClNO2, with a molecular weight of 239.7 g/mol. Below are some predicted physical properties:

PropertyValue
Boiling Point409.1 ± 45.0 °C
Density1.336 ± 0.06 g/cm³
pKa8.70 ± 0.15

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In a study involving various chloroacetamides, it was found that those with halogenated substituents on the phenyl ring exhibited enhanced lipophilicity, facilitating their penetration through cell membranes and increasing their effectiveness against bacterial strains .

Structure-Activity Relationship (SAR)

The position of substituents on the phenyl ring plays a crucial role in determining biological activity. The presence of a chloro group at the para position has been shown to enhance antimicrobial properties compared to other positions . A quantitative structure-activity relationship (QSAR) analysis suggested that the lipophilicity and electronic properties of these substituents significantly affect their interaction with bacterial membranes.

Case Studies

Case Study 1: Antimicrobial Testing
In a comparative study of several chloroacetamides, this compound was tested for its efficacy against Escherichia coli, Staphylococcus aureus, and Candida albicans. Results indicated that while it was effective against S. aureus and MRSA, its activity against E. coli was less pronounced, aligning with findings that halogenated compounds are typically more effective against Gram-positive bacteria than Gram-negative ones .

Case Study 2: QSAR Analysis
A QSAR study highlighted the significance of molecular descriptors such as lipophilicity and hydrogen bond donor/acceptor counts in predicting the biological activity of similar compounds. The findings suggested that modifications to the cyclopropyl group could further enhance the compound's antibacterial properties, warranting further investigation into its structure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with functionalization of the phenyl ring. Key steps include:

  • Chlorination at the 4-position using Cl₂ or SOCl₂ under anhydrous conditions .
  • Cyclopropane introduction : The 1-methylcyclopropyl group is introduced via a Buchwald–Hartwig amination or Suzuki coupling, requiring Pd catalysts and controlled temperatures (60–80°C) .
  • Acetamide formation : Reaction with acetyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to avoid side reactions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from THF to DMF) to improve yields.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the hydroxy group (δ ~9.5–10.5 ppm for phenolic -OH) and acetamide carbonyl (δ ~168–170 ppm in ¹³C). The cyclopropyl methyl group appears as a singlet (δ ~1.2–1.5 ppm) .
  • IR Spectroscopy : Confirm the presence of -OH (broad peak ~3200 cm⁻¹) and amide C=O (sharp peak ~1650 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the cyclopropane moiety .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility Testing : Employ the shake-flask method in PBS (pH 7.4) to guide in vivo studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the 1-methylcyclopropyl group?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation of a saturated ethanol/water solution (1:1 v/v) at 4°C .
  • Data Collection : Employ a synchrotron source for high-resolution data (<1.0 Å) to detect subtle torsional angles in the cyclopropane ring .
  • Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., O-H⋯O interactions between hydroxy and acetamide groups) .

Q. What computational strategies can predict binding affinities of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, kinases). Parameterize the cyclopropane ring using DFT-optimized geometries .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energies (MM-PBSA) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the acetamide group) using MOE or Phase .

Q. How can contradictory results in biological activity assays be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays with 8–10 concentration points to ensure accurate IC₅₀/EC₅₀ values. Check for solvent interference (e.g., DMSO <1% v/v) .
  • Metabolite Screening : Use LC-MS to identify degradation products in cell culture media that may alter activity .
  • Target Validation : Apply CRISPR/Cas9 knockouts of suspected targets (e.g., EGFR) to confirm mechanism .

Q. What strategies mitigate challenges in synthesizing the 1-methylcyclopropyl moiety?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the phenolic -OH with a tert-butyldimethylsilyl (TBS) group during cyclopropane formation to prevent side reactions .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos for higher coupling efficiency .
  • Reaction Monitoring : Use in-situ FTIR to track cyclopropane ring formation (characteristic C-H stretches ~3000 cm⁻¹) .

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